molecular formula C24H30N2O2 B6098988 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

カタログ番号 B6098988
分子量: 378.5 g/mol
InChIキー: KVATUFYJYYIVOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

作用機序

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide works by selectively binding to BTK and inhibiting its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. It has also been shown to inhibit the migration and invasion of malignant B cells, further contributing to its anti-tumor effects.

実験室実験の利点と制限

One of the major advantages of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like other small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life, which can affect its efficacy in vivo.

将来の方向性

There are several potential future directions for the research and development of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors, to enhance its anti-tumor effects. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK plays a key role in the pathogenesis of the disease. Additionally, further studies are needed to better understand the pharmacokinetic properties of this compound and to optimize its dosing and administration for maximum efficacy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies make it a promising candidate for the treatment of CLL and NHL. Further research is needed to fully understand its potential and to optimize its use in clinical settings.

合成法

The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde and piperidine to form 1-(3-acetylbenzyl)-4-piperidinone. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the final product, this compound.

科学的研究の応用

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, this compound has shown potent anti-tumor activity and has been found to be effective in inhibiting BTK signaling in various B-cell malignancies.

特性

IUPAC Name

3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-18-5-3-8-23(15-18)25-24(28)10-9-20-11-13-26(14-12-20)17-21-6-4-7-22(16-21)19(2)27/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVATUFYJYYIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。